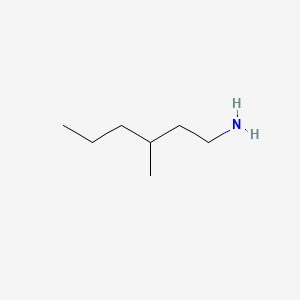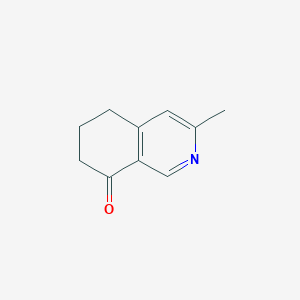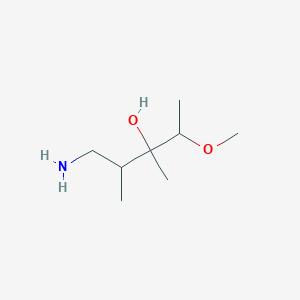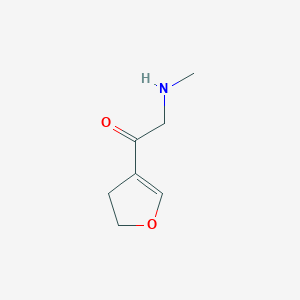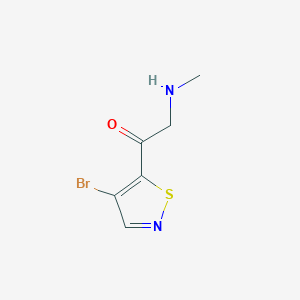
1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1,2-thiazole with an appropriate methylamine derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve high efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromo and methylamino groups may play a role in binding to enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one can be compared with other thiazole derivatives, such as:
- 1-(4-Chloro-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one
- 1-(4-Fluoro-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one
- 1-(4-Iodo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one
These compounds share a similar core structure but differ in the substituents attached to the thiazole ring. The presence of different halogens (bromo, chloro, fluoro, iodo) can influence their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and advantages in certain contexts.
Propiedades
Fórmula molecular |
C6H7BrN2OS |
|---|---|
Peso molecular |
235.10 g/mol |
Nombre IUPAC |
1-(4-bromo-1,2-thiazol-5-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C6H7BrN2OS/c1-8-3-5(10)6-4(7)2-9-11-6/h2,8H,3H2,1H3 |
Clave InChI |
QTABYLXUMGFZJV-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)C1=C(C=NS1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


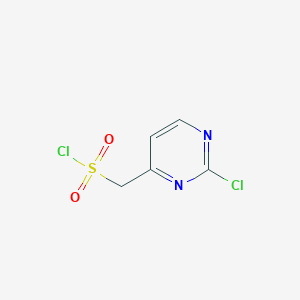

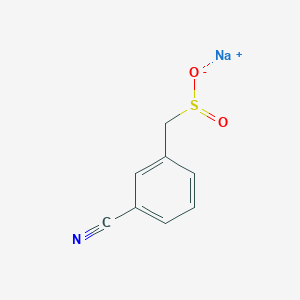
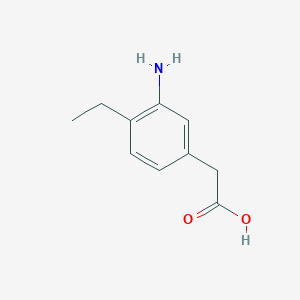
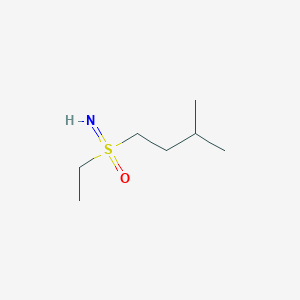
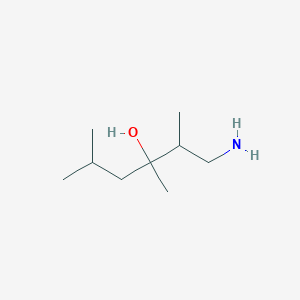
![methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate](/img/structure/B13187130.png)

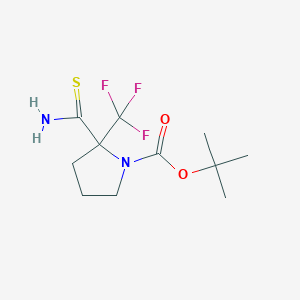
![(3S,4S)-3-Hydroxy-4-[(1-methyl-1H-pyrazol-4-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13187146.png)
